(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
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Description
(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Biological Activity in Dyeing and Medical Applications
The research on compounds related to (E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide focuses on their synthesis and biological activities. These compounds have shown potential in dyeing polyester fabrics, exhibiting high efficiency based on in vitro screening for antioxidant activity, antitumor activity against cell lines, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
2. Anticoagulant and Oral Factor Xa Inhibitor Research
Compounds with similar structures have been synthesized and evaluated for their potential as anticoagulants and oral Factor Xa inhibitors. Specific derivatives exhibited potent inhibitory activities, indicating the potential of such compounds in medical applications related to blood coagulation (Haginoya et al., 2004).
3. Microwave-Assisted Synthesis for Biological Applications
The use of microwave-assisted synthesis methods for related compounds has been explored. These methods offer higher yields in shorter times than conventional methods, making them suitable for the efficient production of compounds with potential biological activities (Youssef et al., 2012).
4. Anti-inflammatory Applications
The synthesis of compounds with similar structural features has been directed towards the development of anti-inflammatory agents. These compounds have demonstrated promising anti-inflammatory activity, comparable to known drugs (Amr et al., 2007).
5. Process Development for Adenosine A1 Receptor Antagonists
Research has also been conducted on the development of processes suitable for large-scale manufacturing of adenosine A1 receptor antagonists, which are important for regulating renal function (Zanka et al., 1999).
Properties
IUPAC Name |
N-[5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-14-5-2-1-4-13(14)7-8-18(25)24-10-9-15-17(12-24)28-20(22-15)23-19(26)16-6-3-11-27-16/h1-2,4-5,7-8,16H,3,6,9-12H2,(H,22,23,26)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEVUJOHDVOWJN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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